Strongylodiol C

Description

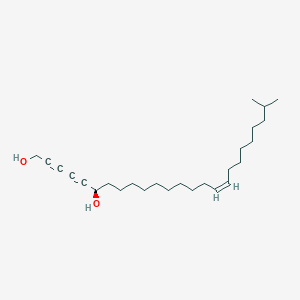

Structure

2D Structure

Properties

Molecular Formula |

C26H44O2 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(Z,6R)-24-methylpentacos-16-en-2,4-diyne-1,6-diol |

InChI |

InChI=1S/C26H44O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h4,6,25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/b6-4-/t26-/m1/s1 |

InChI Key |

PQJKCAKDOAODCG-YEDKSTMZSA-N |

Isomeric SMILES |

CC(C)CCCCCC/C=C\CCCCCCCCC[C@H](C#CC#CCO)O |

Canonical SMILES |

CC(C)CCCCCCC=CCCCCCCCCCC(C#CC#CCO)O |

Synonyms |

(R)-strongylodiol C strongylodiol C |

Origin of Product |

United States |

Isolation and Structural Elucidation

Discovery and Source Organism

Strongylodiol C was first isolated from an Okinawan marine sponge originally identified as belonging to the genus Strongylophora, which was later revised to Petrosia. nih.govnih.gov Specifically, the source organism is the sponge Petrosia strongylata. researchgate.nettandfonline.com Sponges of the genus Petrosia are widely distributed in both tropical and temperate waters and are known producers of a remarkable variety of secondary metabolites, with polyacetylenes being particularly predominant in species from temperate regions. researchgate.netmdpi.comtandfonline.com The isolation of this compound was part of a broader investigation into the chemical constituents of this sponge, which yielded a series of related polyacetylenic alcohols named strongylodiols A-J. beilstein-journals.orgnih.gov

Methods of Isolation and Purification

The general procedure for isolating this compound and other polyacetylenes from the sponge involves extraction of the freeze-dried organism with organic solvents. The resulting crude extract is then subjected to a series of chromatographic separation techniques. mdpi.comnih.gov These purification steps typically involve partitioning the extract between different solvents followed by multiple rounds of column chromatography, often using silica (B1680970) gel. nih.govmaas.edu.mm The final purification to yield the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC). nih.gov

Marine Sponges: Genus Petrosia (formerly Strongylophora)

Spectroscopic Data and Structure Determination

The chemical structure of this compound was determined through extensive spectroscopic analysis. beilstein-journals.orgmdpi.com Infrared (IR) spectroscopy indicated the presence of hydroxyl (–OH) and acetylene (B1199291) (–C≡C–) groups. mdpi.comnih.gov The molecular formula was established through High-Resolution Mass Spectrometry (HRMS). mdpi.com The detailed connectivity of the carbon skeleton and the positions of the functional groups were elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, and COSY experiments. mdpi.commdpi.comnih.gov The absolute configuration of the chiral centers in the strongylodiols was determined by applying the modified Mosher's method to the enantiomerically resolved compounds. nih.gov The structure was further confirmed through total synthesis. nih.govacs.org

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₂₄H₄₀O₂ mdpi.com |

| Functional Groups | Primary Hydroxyl, Secondary Hydroxyl, Conjugated Diyne mdpi.comnih.gov |

| Unsaturation | Five degrees of unsaturation mdpi.com |

| Core Structure | Long-chain polyacetylenic alcohol |

Total Synthesis and Stereochemical Assignment

The first total syntheses of (R)-Strongylodiol C and its analogue (R)-Strongylodiol D have been successfully achieved, confirming their absolute stereochemistry with high enantiomeric excess (99% ee). nih.govacs.org Key strategies in the synthetic route included a "zipper reaction" of an alkyne, an asymmetric alkynylation of an unsaturated aldehyde using a chiral catalyst (Trost's ProPhenol ligand), and a Cadiot-Chodkiewicz cross-coupling reaction to form the conjugated diyne system. nih.govacs.org The successful synthesis provided unambiguous confirmation of the structure elucidated from spectroscopic data of the natural product. beilstein-journals.org

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Analysis for Structural Determination

The foundational structure of Strongylodiol C was established primarily through spectroscopic analysis. researchgate.netacs.org Techniques such as NMR, mass spectrometry, and UV-Vis/IR spectroscopy provided complementary information to piece together its molecular formula, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in defining the carbon skeleton and the placement of functional groups in this compound and its analogues. nih.gov Detailed analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, allowed for the assignment of proton (¹H) and carbon (¹³C) signals and established the connectivity between atoms. nih.govmdpi.com

For instance, in compounds with a similar architecture, ¹H and ¹³C NMR spectra revealed key signals corresponding to a primary and a secondary hydroxy group, as well as the characteristic signals for sp-hybridized carbons of the diyne moiety. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) were employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further clarifying the structure. nih.govlibretexts.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Functional Groups in a Closely Related Strongylodiol Analogue. nih.gov Data recorded in CDCl₃ and is representative of the key functional groups.

| Functional Group | Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Primary Hydroxy Group | -CH₂OH | 4.37 (s, 2H) | 51.5 (CH₂) |

| Secondary Hydroxy Group | -CH(OH)- | 4.45 (t, 1H) | 62.9 (CH) |

| Diyne Moiety | -C≡C-C≡C- | - | 69.0 (C), 69.6 (C), 77.5 (C), 80.7 (C) |

| Double Bond | -CH=CH- | 5.37 (t, 2H) | 129.8 (CH), 129.9 (CH) |

Mass spectrometry was essential for determining the molecular formula and confirming the molecular weight of this compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) on a closely related analogue provided a molecular formula of C₂₄H₄₀O₂, which indicated five degrees of unsaturation. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) and fragmentation analysis provided structural insights. nationalmaglab.org For related polyacetylenes, negative Fast Atom Bombardment (FAB) MS/MS spectra were particularly effective in determining the positions of the triple bonds. jst.go.jp The fragmentation patterns observed in Electron Ionization Mass Spectrometry (EIMS) also helped locate other structural features; for example, an ion peak resulting from the allylic cleavage of a side chain was used to determine the position of a double bond in a similar compound. nih.gov The characteristic fragmentation of alcohols, such as alpha cleavage near the hydroxyl group, is a common pathway that yields resonance-stabilized cations and provides further structural clues. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are analytical techniques that identify key functional groups and conjugated systems within a molecule. itwreagents.com The IR spectrum of a compound similar to this compound showed distinct absorption bands confirming the presence of hydroxyl (–OH) groups at approximately 3292 cm⁻¹ and acetylene (B1199291) (–C≡C–) groups at 2150 cm⁻¹. nih.gov

UV-Vis spectroscopy complements this by detecting electronic transitions, which are characteristic of chromophores like conjugated systems. mrclab.comtechnologynetworks.com The presence of conjugated triple bonds in the strongylodiol framework gives rise to distinct UV absorptions. nih.gov For a similar diacetylenic compound, absorption maxima (λmax) were observed at 230, 241, and 253 nm, which is characteristic of a conjugated diyne system. nih.gov

Mass Spectrometry (MS) and Fragmentation Analysis

Stereochemical Determination Methodologies

While spectroscopic methods defined the planar structure of this compound, determining the absolute configuration of its chiral centers required specialized chemical methods.

The absolute stereochemistry at the C-6 secondary alcohol of this compound was established using the modified Mosher's method. researchgate.netacs.orgnih.gov This powerful technique is widely used to determine the absolute configuration of chiral alcohols. mdpi.combeilstein-journals.org The method involves the esterification of the alcohol with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. beilstein-journals.org

This reaction creates a pair of diastereomeric esters. jst.go.jp By analyzing the ¹H NMR spectra of these two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be assigned. beilstein-journals.org Through this analysis, the major enantiomer of this compound was determined to possess the R configuration at the C-6 position. researchgate.net

The use of the modified Mosher's method is a prime example of a chiral derivatization strategy. wikipedia.org Such strategies are employed to analyze enantiomers, which are otherwise indistinguishable by standard NMR or HPLC techniques. wikipedia.org By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent, the enantiomers are converted into diastereomers. wikipedia.org

These resulting diastereomers have different physical properties and can be separated and quantified by chromatographic methods like HPLC. sciengine.com This approach was used to determine that this compound naturally occurs as an enantiomeric mixture with a ratio of 84:16 (R:S). researchgate.netacs.org The diastereomeric MTPA esters of strongylodiols A, B, and C were successfully separated, which allowed for each pure enantiomer to be obtained and fully characterized. acs.orgjst.go.jp The subsequent total synthesis of (R)-Strongylodiol C further confirmed the assigned structure and stereochemistry. acs.org

Modified Mosher's Method

Challenges in Structural Confirmation of Polyacetylenic Compounds

The structural confirmation of polyacetylenic compounds, including this compound, is fraught with inherent difficulties that distinguish them from many other classes of natural products.

Chemical Instability : A primary challenge is the inherent instability of the polyacetylene functional group. These compounds are often sensitive and can decompose under exposure to light, oxygen, or changes in pH. nih.gov This instability complicates the processes of isolation, purification, and characterization, as the compound of interest may degrade before its structure can be fully determined. nih.gov

Structural Complexity and Spectroscopic Ambiguity : Polyacetylenes isolated from marine sources are often long, flexible aliphatic chains. ipbs.fr This flexibility and the presence of repeating methylene units can lead to significant overlap in ¹H NMR spectra, making unambiguous signal assignment difficult. acs.org While 2D NMR techniques are powerful, resolving the exact placement of double and triple bonds in a long chain can still be ambiguous without supporting data from methods like chemical degradation or total synthesis. jst.go.jp

Stereochemical Complexity : These molecules frequently contain multiple stereocenters along their flexible backbones. beilstein-journals.org Determining the absolute configuration of each center is a non-trivial task. It often requires derivatization, such as the formation of Mosher's esters, followed by detailed NMR analysis. mdpi.comresearchgate.net Furthermore, many marine polyacetylenes are isolated as mixtures of diastereomers or enantiomers, which adds another layer of complexity to their separation and characterization. nih.govjst.go.jp

Reliance on Total Synthesis : Due to the combined challenges of instability, spectroscopic ambiguity, and stereochemical complexity, spectroscopic data alone may not be sufficient for absolute structural proof. Consequently, the unambiguous confirmation of a proposed structure for a complex polyacetylene often relies on stereoselective total synthesis. beilstein-journals.org Comparing the spectroscopic data and optical properties of the synthetic molecule with the natural product serves as the definitive confirmation of its structure. researchgate.net

Proposed Biosynthetic Origins of this compound

This compound is a C₃₀ polyacetylenic alcohol isolated from the Okinawan marine sponge Petrosia (Strongylophora) sp. mdpi.combeilstein-journals.org The biosynthesis of the vast majority of polyacetylenes is understood to originate from fatty acid and polyketide precursors, which are assembled and modified by a suite of specialized enzymes. nih.govresearchgate.net

Isotopic tracer studies on various organisms have shown that polyacetylene biosynthesis typically begins with C₁₆ and C₁₈ fatty acids. nih.gov The pathway is thought to commence with a standard fatty acid, such as oleic acid, which then undergoes a series of desaturation and modification steps to generate the characteristic alkyne functionalities. researchgate.net For marine organisms, it is proposed that both fatty acid and polyketide-derived secondary metabolism pathways are active in generating the precursors for these complex molecules. nih.gov The long carbon chain of this compound suggests a pathway involving the elongation of these initial fatty acid precursors. nih.gov

Two primary models have been proposed for the formation of the acetylenic bonds that define polyacetylenes:

Oxidative Dehydrogenation: This model, supported by early studies, suggests a desaturation mechanism where an existing double bond in a fatty acid chain is further oxidized to form a triple bond. nih.gov

Decarboxylative Enol Elimination: This alternative hypothesis posits that an activated enol carboxylate intermediate undergoes elimination, driven thermodynamically by the formation of CO₂. nih.gov

While the specific pathway for this compound has not been definitively confirmed through direct tracer studies, its structure is consistent with origins from long-chain fatty acid metabolism, a common feature among marine polyacetylenes. nih.govrsc.org

Enzymatic Mechanisms in Polyacetylene Biogenesis

The formation of the carbon-carbon triple bonds in polyacetylenes is a critical biosynthetic step governed by specific enzymatic machinery. Desaturase enzymes, particularly those located in the endoplasmic reticulum, are considered the most probable enzymatic system for alkyne bond formation. nih.gov These enzymes catalyze the dehydrogenation of an alkene to an alkyne, a reaction requiring an iron catalyst and molecular oxygen, with electrons typically supplied by NADH or NADPH. nih.gov

The biosynthesis of acetylenic fatty acids often begins with linoleic acid, which is converted to crepenynic acid by an acetylenase, marking the first introduction of a triple bond. researchgate.net Subsequent enzymatic actions, including further desaturations, chain elongations, and oxidative cleavages, build upon this foundation to create the vast diversity of polyacetylene structures observed in nature. nih.govmdpi.com

| Mechanism | Proposed Substrate | Key Enzymatic Step | Driving Force | Typical Cellular Location |

|---|---|---|---|---|

| Oxidative Dehydrogenation (Desaturation) | Acyl lipid with existing double bond (alkene) | Iron-catalyzed dehydrogenation using O₂ | Redox potential of electron donors (NADH/NADPH) | Endoplasmic Reticulum (ER) |

| Enol Elimination | Activated enol carboxylate intermediate | Elimination of the carboxylate group | Thermodynamically favorable formation of CO₂ | During de novo fatty acid biosynthesis |

Genetic Aspects of Biosynthesis in Marine Symbiotic Microorganisms

It is widely believed that many complex secondary metabolites isolated from marine sponges are not produced by the sponge itself but by its associated symbiotic microorganisms, such as bacteria, fungi, or cyanobacteria. nih.gov This is strongly suspected to be the case for polyacetylenes from Petrosia sponges. nih.govnih.gov While the specific biosynthetic gene clusters (BGCs) for this compound have not yet been identified, research into analogous compounds provides a clear path for investigation. nih.gov

The molecular biology revolution has enabled the cloning and characterization of genes responsible for polyacetylene biosynthesis in terrestrial plants and some microorganisms, revealing gene clusters that code for desaturases, acyltransferases, and other modifying enzymes. nih.govnih.gov For instance, the organization of the SgcE polyketide synthase (PKS) for C-1027 biosynthesis shows an iterative PKS enzyme, which provides a model for how such complex molecules are assembled. nih.gov

Genomic and metagenomic analyses of sponge tissues are powerful tools to identify the true producers of these compounds. rsc.org Although the genes for metabolites from Petrosia have not been deduced, BGCs for similar polyacetylenes have been found in actinomycetes and fungi. nih.govnih.gov This suggests that future genomic investigation of the microbial community within the Petrosia sponge is likely to uncover the genetic basis for this compound production. nih.gov

Comparative Biogenesis with Related Natural Product Classes

The biosynthesis of polyacetylenes like this compound is closely related to two major metabolic pathways: the fatty acid pathway and the polyketide pathway. rsc.orgmdpi.com Both pathways utilize the sequential condensation of two-carbon units (derived from acetyl-CoA and malonyl-CoA) but differ significantly in their execution, leading to distinct classes of natural products.

Fatty Acid Pathway: This pathway involves a multifunctional fatty acid synthase complex. After each two-carbon addition, the growing acyl chain typically undergoes a full cycle of reduction, dehydration, and another reduction, resulting in a saturated carbon chain. Subsequent modifications by desaturases and other enzymes introduce double and triple bonds. This pathway is the primary source of most plant polyacetylenes. researchgate.netnih.gov

Polyketide Pathway: This pathway is governed by polyketide synthases (PKSs). A key difference is that the reduction steps following a condensation reaction are often skipped or only partially completed. This leads to a backbone rich in keto, hydroxyl, and alkene functionalities. Many microbial and marine polyacetylenes are believed to be formed via this route. rsc.org

This compound's long hydrocarbon chain is characteristic of a fatty acid-derived product, but the presence of multiple hydroxyl groups could also suggest influences from a PKS-like pathway where reductive steps were selectively omitted.

| Feature | Fatty Acid Biosynthesis | Polyketide Biosynthesis |

|---|---|---|

| Primary Enzyme Complex | Fatty Acid Synthase (FAS) | Polyketide Synthase (PKS) |

| Starter Unit | Typically Acetyl-CoA | Variable (Acetyl-CoA, Propionyl-CoA, etc.) |

| Elongation Unit | Malonyl-CoA | Typically Malonyl-CoA or Methylmalonyl-CoA |

| Processing of β-Keto Group | Typically full reduction to -CH₂-CH₂- | Variable; can remain as ketone, be reduced to hydroxyl, or eliminated to an alkene |

| Typical Final Product | Saturated or unsaturated aliphatic chains | Structurally diverse chains with varied oxygenation patterns |

| Relevance to this compound | Likely provides the long carbon backbone | May contribute to the placement of hydroxyl groups and other functionalities |

Table of Compounds

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Strongylodiol A |

| Strongylodiol B |

| Strongylodiol C |

| Strongylodiol D |

| Strongylodiol H |

| Strongylodiol I |

| Strongylodiol J |

| Strongylotriols |

| Petrosiol A |

| Petrosiol D |

| Petrosiol E |

| Pellynols |

| Spongothymidine |

| Spongouridine |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Strongylodiol C and its Stereoisomers

The total synthesis of this compound, a marine natural product, has been successfully accomplished, often alongside its stereoisomers like Strongylodiol D. nih.govacs.org These synthetic routes are crucial for confirming the absolute stereochemistry of the natural products and for providing access to larger quantities for further biological evaluation. A common retrosynthetic analysis identifies key fragments that can be coupled to construct the carbon skeleton. For instance, this compound can be disconnected into a chiral propargyl alcohol fragment and a bromoalkyne fragment, which are then joined using a Cadiot-Chodkiewicz coupling reaction. csirexplorations.com

Key Synthetic Transformations

The successful synthesis of this compound and its analogs relies on a toolbox of modern organic reactions. These transformations are selected for their efficiency, selectivity, and functional group tolerance.

Alkyne Zipper Reactions

The alkyne zipper reaction is a powerful method for isomerizing an internal alkyne to a terminal position along a hydrocarbon chain. mdpi.com This "contra-thermodynamic" process is particularly useful in the synthesis of long-chain acetylenic natural products like this compound. mdpi.comresearchgate.net In these syntheses, an internal alkyne can be strategically positioned and then "zipped" to the terminus, creating a reactive handle for subsequent coupling reactions. nih.govacs.orgmdpi.com This reaction is often carried out using strong bases like potassium 3-aminopropylamide (KAPA). synarchive.com The ability of the alkyne to migrate over a long distance is a notable feature of this reaction. nih.gov

Asymmetric Alkynylation Approaches (e.g., Trost's ProPhenol Ligand)

A crucial step in many total syntheses of this compound is the creation of a chiral center through the asymmetric addition of an alkyne to an aldehyde. nih.govacs.org Trost's ProPhenol ligand has proven to be highly effective in catalyzing the enantioselective addition of zinc alkynylides to aldehydes. ethz.chnih.gov This method allows for the construction of the chiral propargylic alcohol moiety with high enantiomeric excess (ee). nih.govacs.org The ProPhenol ligand, when combined with a dialkylzinc reagent like diethylzinc (B1219324) (Et₂Zn), forms a chiral dinuclear zinc complex. nih.gov This complex then facilitates the enantioselective transfer of the alkynyl group to the aldehyde, establishing the desired stereochemistry. ethz.ch

Cadiot-Chodkiewicz Cross-Coupling Reactions

The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical diynes and is frequently employed in the final stages of this compound synthesis. acs.orgcsirexplorations.comrsc.org This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. wikipedia.org In the context of this compound, a chiral propargylic alcohol fragment (containing a terminal alkyne) is coupled with a bromoalkyne fragment to forge the central diyne unit of the molecule. acs.orgcsirexplorations.com The reaction is known for its high selectivity, minimizing the formation of homocoupled byproducts. wikipedia.org Typical conditions involve a copper(I) salt, such as copper(I) bromide or copper(I) chloride, in the presence of an amine base and hydroxylamine (B1172632) hydrochloride. csirexplorations.comwikipedia.org

Stereoselective Reductions

Stereoselective reductions are critical for establishing the correct stereochemistry at alcohol-bearing carbons. In the synthesis of strongylodiols, prochiral ketones are often reduced to chiral secondary alcohols using stereoselective reducing agents. csirexplorations.combeilstein-journals.org One widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·DMS). beilstein-journals.org This method allows for the highly enantioselective reduction of ketones to alcohols. beilstein-journals.org For instance, a propargylic ketone can be stereoselectively reduced to the corresponding propargylic alcohol with high diastereoselectivity. csirexplorations.com

Wittig Olefination Reactions

The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds from aldehydes or ketones and phosphonium (B103445) ylides (Wittig reagents). wikipedia.orgmdpi.com In the synthesis of strongylodiol analogs, the Wittig reaction has been used to introduce olefinic moieties. csirexplorations.combeilstein-journals.org For example, an aldehyde can be reacted with a triphenylphosphonium ylide to generate a Z-alkene with high stereoselectivity. beilstein-journals.org This reaction is instrumental in building the carbon skeleton and introducing unsaturation at specific positions. csirexplorations.combeilstein-journals.org The reaction of non-stabilized ylides with aldehydes typically favors the formation of the Z-alkene. harvard.edu

Titanium-Catalyzed Cross-Cyclomagnesiation

Titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes represents a powerful and stereoselective method for constructing Z,Z-1,4-disubstituted 1,3-diene frameworks, which are common structural motifs in polyacetylene natural products. mdpi.comacs.org This reaction typically involves reacting two different allenes with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in the presence of a titanocene (B72419) dichloride (Cp2TiCl2) catalyst. acs.orgnih.gov The process leads to the formation of a titanacyclopentane intermediate, which, after subsequent workup, can yield key precursors for complex molecule synthesis. mdpi.com

While this methodology has been successfully applied to the synthesis of the dienal precursors for natural products like lembehyne B and chatenaytrienin-1, its direct application in a published total synthesis of this compound has not been prominently documented in the reviewed literature. mdpi.comacs.org However, its effectiveness in creating the specific stereochemistry of diene systems makes it a highly relevant and innovative strategy for the synthesis of long-chain polyacetylenic compounds, including potential future synthetic routes to this compound and its analogs. nih.govacs.org

Enantioselective Synthesis and Chirality Control

A critical challenge in the synthesis of this compound is the precise control of the stereochemistry at its chiral center. Several successful strategies have been employed to achieve high enantioselectivity.

One prominent approach involves the asymmetric alkynylation of an unsaturated aliphatic aldehyde. nih.govacs.org This has been effectively achieved using Trost's ProPhenol ligand with a dinuclear zinc catalyst system, which facilitates the addition of a terminal 1,3-diyne to an aldehyde with high enantiomeric excess (ee). nih.govacs.orgnih.govacs.org The first total syntheses of (R)-Strongylodiol C and D achieved an impressive 99% ee using this key step. nih.govacs.org

Another effective method utilizes a chiron approach, starting from a commercially available chiral molecule. Syntheses have been reported starting from D-(-)-diethyltartrate, where the inherent chirality of the starting material is carried through a series of reactions to establish the stereocenter of the final product. csirexplorations.comresearchgate.net This strategy often involves a base-induced elimination of a β-alkoxy chloride to generate the required chiral propargyl alcohol intermediate. researchgate.net

The Cadiot-Chodkiewicz cross-coupling reaction is another cornerstone of this compound synthesis, used to form the core 1,3-diyne structure by coupling a chiral propargylic alcohol with a bromoalkyne. beilstein-journals.orgnih.govcsirexplorations.com This reaction preserves the stereochemistry of the chiral alcohol fragment, making the enantioselective synthesis of that fragment paramount.

Interactive Table: Key Enantioselective Methods in this compound Synthesis

| Method | Reagents/Catalyst | Purpose | Reference |

|---|---|---|---|

| Asymmetric Alkynylation | Trost's ProPhenol Ligand, Et₂Zn | Creates the chiral alcohol center by enantioselective addition of an alkyne to an aldehyde. | nih.gov, acs.org, acs.org |

| Chiron Approach | D-(-)-diethyltartrate | Uses a readily available chiral starting material to build the molecule's stereocenter. | csirexplorations.com, researchgate.net |

| Stereoselective Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Reduces a prochiral ketone to a chiral alcohol with high enantioselectivity. | csirexplorations.com, beilstein-journals.org |

| Cadiot-Chodkiewicz Coupling | CuCl, Base (e.g., n-BuNH₂) | Couples a terminal alkyne with a bromoalkyne to form the diyne core while preserving existing chirality. | nih.gov, csirexplorations.com, beilstein-journals.org |

Convergent and Linear Synthetic Approaches

The reported total syntheses of this compound predominantly employ convergent strategies. beilstein-journals.orgcsirexplorations.comresearchgate.net A common convergent disconnection breaks the molecule into two key fragments:

A chiral propargylic alcohol containing the stereocenter.

A terminal bromoalkyne.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound is often reported alongside that of its close structural analogs, Strongylodiol A, B, and D. nih.govacs.orgmdpi.com These compounds share the same core polyacetylenic diol structure but differ in the length and saturation of their aliphatic chains. By modifying the starting materials—for example, by using different aldehydes or alkynes in the coupling steps—researchers can readily produce these various analogs. csirexplorations.comresearchgate.net This parallel synthesis is valuable for studying how small structural changes affect biological activity.

Structural Modification Strategies for Enhanced Research Probes

Modifying the structure of this compound is a key strategy for creating research probes to investigate its mechanism of action. acs.org By systematically altering parts of the molecule, scientists can conduct structure-activity relationship (SAR) studies to determine which functional groups are essential for its cytotoxic and neuritogenic properties. beilstein-journals.orgnih.gov

For instance, creating analogs with different chain lengths or varying the position of the hydroxyl and alkyne groups helps to map the pharmacophore—the essential features of the molecule required for biological activity. acs.org These modified structures serve as probes to identify the molecular targets within cells, contributing to a deeper understanding of the compound's therapeutic potential.

Preparation of Short-Chain and Long-Chain Polyacetylenic Analogs

The synthesis of both short-chain and long-chain polyacetylenic analogs related to this compound is a direct extension of the synthetic routes developed for the natural product itself. The convergent nature of the synthesis is particularly well-suited for this purpose. csirexplorations.com By simply swapping the bromoalkyne or the aldehyde fragment for one with a different chain length, a variety of analogs can be produced from a common chiral intermediate. For example, the synthesis of Strongylodiols A and B, which have shorter aliphatic chains than C and D, is achieved by employing different aldehyde precursors in the asymmetric alkynylation step. mdpi.com This flexibility allows for the creation of a library of related compounds for comprehensive biological evaluation.

Synthetic Challenges and Methodological Innovations

The synthesis of this compound is fraught with challenges that have spurred significant methodological innovation.

Key Synthetic Challenges:

Chirality Control: Establishing the single chiral center with high enantiomeric purity is the most critical challenge. beilstein-journals.orgnih.gov

Polyyne Instability: Polyacetylenic compounds can be unstable, requiring careful handling and mild reaction conditions to prevent decomposition or unwanted side reactions. researchgate.net

Selective Reactions: Differentiating between the two alkyne groups within the diyne moiety for subsequent reactions can be difficult. nih.gov

Methodological Innovations Applied:

Catalytic Asymmetric Alkynylation: The use of advanced catalyst systems, such as Trost's ProPhenol ligand, provides a highly effective and enantioselective method for creating the chiral propargylic alcohol core. nih.govacs.orgnih.gov

Alkyne Zipper Reaction: This reaction allows for the isomerization of an internal alkyne to a terminal position, a crucial step for preparing certain alkyne fragments needed for coupling. nih.govacs.orgmdpi.com

Robust Coupling Reactions: The Cadiot-Chodkiewicz coupling has proven to be a reliable and high-yielding method for constructing the central C10 diyne-diol framework of this compound. beilstein-journals.orgcsirexplorations.com

Chiron Approach: Utilizing intermediates derived from the "chiral pool," such as tartaric acid, provides an alternative and effective strategy for embedding the correct stereochemistry into the molecule. csirexplorations.comresearchgate.net

These innovations have not only enabled the successful total synthesis of this compound but have also contributed valuable tools to the broader field of natural product synthesis.

Mechanistic Investigations of Biological Activities

Cellular and Molecular Effects of Strongylodiol C

The biological profile of this compound is characterized by its dual activities, promoting neuronal differentiation at certain concentrations while exhibiting cytotoxicity against cancerous cells at others.

This compound has been identified as a potent inducer of neuronal differentiation. Studies using the rat pheochromocytoma (PC12) cell line, a well-established model for neuronal differentiation, have shown that this compound can induce nerve growth factor (NGF)-like effects. encyclopedia.pub When treated with compounds like this compound, PC12 cells undergo a dose-dependent differentiation, characterized by the extension of neurites. beilstein-journals.orgrsc.org This neuritogenic activity suggests potential for compounds with this structural scaffold in the study of neurodegenerative disorders. rsc.org

The neuroblastoma Neuro 2A (N2A) cell line is another critical model for studying neuritogenesis. nih.govijbs.comwaikato.ac.nz While direct studies on this compound with Neuro 2A cells are not extensively detailed in the reviewed literature, research on closely related polyacetylenic compounds, such as lembehyne derivatives, demonstrates significant differentiating activity in this cell line. nih.govacs.org These related compounds stimulate neurite growth, branching, and elongation, indicating that the polyacetylene framework is conducive to inducing neuronal morphology. acs.org The evaluation of neurite-bearing cells, defined as those with processes longer than the cell body's diameter, is a standard metric in these assays. nih.govijbs.com

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | PC12 | Induces neuronal differentiation and neurite outgrowth in a dose-dependent manner. | beilstein-journals.org |

| Petrosiols A-E | PC12 | Induced NGF-like neuronal differentiation at 2 µM. | researchgate.net |

| Lembehyne B derivatives | Neuro 2A | Stimulated neurite growth, branching, and elongation, with high activity even at low concentrations (e.g., 0.2 nM). | acs.org |

In addition to its neuritogenic properties, this compound demonstrates significant cytotoxic and antiproliferative effects against various cancer cell lines. This dual activity is concentration-dependent, with cytotoxicity observed at higher concentrations. beilstein-journals.org

Initial studies reported that this compound exhibits cytotoxic activity against human T-lymphocyte leukemia (MOLT-4) cells. jst.go.jp Further research into related polyacetylenes from the same marine sponge genus has corroborated the anticancer potential of this class of compounds. For instance, strongylotriols A and B showed cytotoxicity against HeLa (human cervical carcinoma) and K562 (human chronic myelogenous leukemia) cells with IC₅₀ values ranging from 11.3 to 18.1 µM. nih.gov Other related compounds, pellynols A, B, and J, were even more potent against these cell lines, with IC₅₀ values between 0.5 and 0.6 µM. nih.gov

Studies on other leukemia and lymphoma cell lines, such as Jurkat (human T-lymphoblastic leukemia) and U937 (human histiocytic lymphoma), using lembehyne derivatives, have also shown potent cytotoxic activity. nih.govacs.org The human embryonic kidney (HEK293) cell line has also been used in these cytotoxicity panels to assess the broader effects of these compounds. nih.govacs.org The antiproliferative activity is often assessed using methods like the MTT assay, which measures cell viability. frontiersin.orgms-editions.clmdpi.com

| Compound/Extract | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| This compound | MOLT-4 | Cytotoxic | jst.go.jp |

| Strongylotriols A & B | HeLa, K562 | 11.3–18.1 µM | nih.gov |

| Pellynols A, B & J | HeLa, K562 | 0.5–0.6 µM | nih.gov |

| Lembehyne B derivatives | Jurkat, K562, U937 | Cytotoxic; induced apoptosis | acs.org |

The cytotoxic effects of polyacetylenes like this compound are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. bio-rad-antibodies.comnih.gov Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on an execution phase involving caspases. bio-rad-antibodies.comnih.govplos.org

While specific studies detailing the apoptotic mechanism of this compound are limited, research on analogous compounds provides significant insight. For example, lembehyne derivatives were found to induce apoptosis in Jurkat, K562, and U937 cells, as indicated by an increase in the hypodiploid (sub-G0/G1) cell population in flow cytometry analysis. acs.org This suggests that the compounds cause DNA fragmentation, a hallmark of late-stage apoptosis.

Furthermore, these compounds can perturb the cell cycle. researchgate.netembopress.org Lembehyne B derivatives were shown to arrest the cell cycle in the S phase in leukemia cells, preventing cells from progressing to the G2/M phase and ultimately leading to apoptosis. acs.org Cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) is a common mechanism for anticancer agents to halt proliferation and induce cell death. researchgate.net The intrinsic apoptotic pathway often involves the release of mitochondrial proteins like cytochrome c, which activates a cascade of caspases, leading to cell death. bio-rad-antibodies.complos.org

Modulation of Cellular Proliferation and Viability in Oncological Cell Lines (e.g., MOLT-4, HeLa, K562, Jurkat, U937, HEK293 cells)

Structure-Activity Relationship (SAR) Studies for Bioactivity Elucidation

Understanding the relationship between the chemical structure of this compound and its biological effects is crucial for developing more potent and selective analogues.

Stereochemistry plays a critical role in the biological activity of many natural products, and this compound is no exception. researchgate.net It was discovered that this compound isolated from its natural source is not enantiomerically pure but exists as a mixture of enantiomers in an 84:16 ratio. researchgate.netjst.go.jpresearchgate.netresearchgate.net The major enantiomer possesses the R configuration at the C-6 carbinol center. researchgate.net

SAR studies on related chiral lipidic alkynylcarbinols have established that stereochemistry can significantly impact cytotoxicity. researchgate.net For instance, in some series of synthetic analogues, the non-natural enantiomer exhibited higher cytotoxic activity than its natural counterpart. researchgate.net This highlights the importance of the three-dimensional arrangement of functional groups for molecular recognition and interaction with biological targets. The ability to separate and characterize each enantiomer is therefore essential for a complete understanding of their individual contributions to the observed biological effects. researchgate.netjst.go.jp

The polyacetylene moiety is a defining structural feature of this compound and is considered fundamental to its bioactivity. acs.orgnih.govmdpi.com This functional group, characterized by two or more conjugated triple bonds, is common in a class of marine natural products known for a wide range of potent biological activities, including cytotoxic, antimicrobial, and antiviral effects. nih.govresearchgate.net

The biosynthesis of these compounds is thought to involve desaturase and acetylenase enzymes acting on fatty acid precursors, creating the characteristic double and triple bonds. rsc.orgnih.gov SAR studies on related compounds like the petrosiols, which share a rare 2,4-diyne-1,6,7,8-tetraol fragment with this compound, suggest this core structure is crucial for their neurotrophic activity. researchgate.netnih.gov Modifications to the polyacetylene core, such as replacing a double bond with a triple bond in synthetic analogues, have been shown to dramatically increase cytotoxicity, underscoring the role of this "warhead" in the compound's potency. researchgate.net The rigidity and electron density of the diyne system likely facilitate key interactions with biological macromolecules.

Impact of Chain Length and Hydroxylation Patterns

Variations in the N-acyl chain length of similar lipid-like molecules have been shown to affect their interactions and packing within bilayers. nih.govnih.gov Generally, longer chain lengths can lead to more stable interactions. Furthermore, the presence and position of hydroxyl groups play a crucial role. For instance, an additional hydroxyl group in the N-acyl chain can stabilize inter-lipid interactions, whereas a hydroxyl group in the sphingoid long-chain base might slightly destabilize them. nih.govnih.gov

Biochemical Targets and Pathway Modulation

Enzyme Interaction Studies

This compound and its analogs have been investigated for their interactions with various enzymes, revealing potential mechanisms for their observed biological activities. beilstein-journals.org Polyketides, the class of compounds to which this compound belongs, are known to inhibit key enzymes or pathways essential for the survival and proliferation of cancer cells. ontosight.ai

Studies on related compounds, such as strongylophorines isolated from the marine sponge Petrosia corticata, have shown inhibitory activity against the chymotrypsin-like activity of the proteasome. mdpi.com For example, a mixture of strongylophorines 13 and 14 was found to be a potent inhibitor with an IC50 of 2.1 μM. mdpi.com The activity of these compounds was found to be dependent on the functional group at C-4, with a carboxylate group showing more potent inhibition than an aldehyde or a methyl group. mdpi.com This suggests that the structural features of these molecules are critical for their enzyme-inhibiting capabilities. Although direct enzyme inhibition studies on this compound are not extensively detailed in the available literature, the activities of its close relatives suggest that enzyme inhibition is a plausible mechanism of action.

Receptor Binding and Signaling Cascade Analysis (Hypothetical)

While specific receptor binding studies for this compound are not explicitly detailed in the reviewed literature, the neuritogenic activity of this compound and D suggests a potential interaction with receptors involved in neuronal differentiation and growth. beilstein-journals.org It is hypothesized that these compounds could bind to cell surface receptors on neuronal cells, such as PC12 cells, initiating a signaling cascade that leads to neurite outgrowth. beilstein-journals.orgresearchgate.net

This hypothetical interaction could involve receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) that are known to play a role in neuronal development. Binding of this compound to such a receptor could trigger a cascade of intracellular events, including the activation of protein kinases and transcription factors that regulate the expression of genes involved in cytoskeletal rearrangement and neurite extension. The observed cytotoxicity at higher concentrations could be due to off-target effects or the overstimulation of these signaling pathways, leading to apoptosis. beilstein-journals.org Further research is needed to identify the specific receptors and signaling pathways modulated by this compound.

Ecological Roles and Chemical Defense Mechanisms in Marine Ecosystems

Role as Chemotaxonomic Markers

Straight-chain acetylenes, including compounds like this compound, serve as important chemotaxonomic markers for marine sponges of the order Haplosclerida. nih.govresearchgate.net The presence and specific structural variations of these long-chain polyacetylenic alcohols can help in the classification and phylogenetic analysis of sponge species. nih.gov Genera such as Haliclona, Adocia, Xestospongia, Strongylophora, and Petrosia are known to be rich sources of these compounds. nih.govresearchgate.net

The distribution pattern of these metabolites can provide insights into the evolutionary relationships between different sponge species. nih.gov For instance, the isolation of this compound and related compounds from sponges of the genus Petrosia (formerly Strongylophora) helps to chemically characterize this particular group of sponges. beilstein-journals.orgnih.gov

Inter-species Chemical Signaling and Anti-fouling Properties

Polyacetylenic compounds isolated from marine sponges play significant roles in inter-species chemical signaling and defense. mdpi.comresearchgate.net These natural products are part of the sponge's chemical defense mechanism against predation, competition, and fouling by other organisms. mdpi.comnih.gov

The ecological significance of these compounds includes preventing the settlement of barnacle larvae (anti-fouling) and inhibiting the fertilization of starfish gametes. researchgate.netmdpi.com The cytotoxic properties of compounds like this compound likely contribute to these defensive capabilities, deterring predators and preventing the growth of fouling organisms on the sponge's surface. beilstein-journals.orgmmsl.cz This chemical defense is crucial for the survival of these sessile, soft-bodied marine invertebrates. mdpi.com

Inhibition of Invertebrate Biological Processes (e.g., Starfish Gamete Fertilization)

The marine environment is a complex ecosystem where chemical signaling and defense mechanisms play a crucial role in the survival and reproduction of various organisms. Marine invertebrates, particularly sessile organisms like sponges, have evolved to produce a vast arsenal (B13267) of secondary metabolites that can influence the biological processes of other organisms in their vicinity. Among these bioactive compounds, polyacetylenes isolated from sponges have been noted for their ecological significance, including their role in reproductive interference.

Research into the biological activities of polyacetylenic alcohols has revealed their potential to inhibit fundamental biological processes in other marine invertebrates. One of the notable activities of this class of compounds is the inhibition of fertilization in starfish gametes. nih.gov This activity is ecologically significant as it can provide a competitive advantage to the producing organism by preventing the settlement and growth of other species in its immediate surroundings.

While the broader class of polyacetylenes has been associated with the inhibition of starfish gamete fertilization, specific quantitative data for this compound's activity in this regard is not extensively detailed in publicly available scientific literature. However, studies on analogous polyacetylenic compounds isolated from marine sponges provide insight into the potential potency of this compound. For instance, callyberynes A and B, two polyacetylenes from a marine sponge, have been shown to inhibit the fertilization of starfish gametes at micromolar concentrations. This suggests that the structural motifs present in these molecules are effective at disrupting the process of fertilization.

The inhibitory action of these compounds on starfish gamete fertilization highlights a specific mechanism of chemical defense. Rather than exhibiting general toxicity, such compounds can act on specific molecular targets involved in the complex cascade of events leading to successful fertilization, such as sperm motility, the acrosome reaction, or sperm-egg binding. The precise molecular targets of this compound in this process have yet to be elucidated.

To illustrate the inhibitory potential of this class of compounds, the following table presents data for related polyacetylenes.

| Compound | Organism | Biological Activity | Minimum Inhibitory Concentration (µM) |

| Callyberyne A | Starfish | Inhibition of gamete fertilization | 6.3 |

| Callyberyne B | Starfish | Inhibition of gamete fertilization | 50 |

This table presents data for compounds structurally related to this compound to provide context for the potential bioactivity of this class of molecules.

Further research is required to isolate and quantify the specific inhibitory effects of this compound on starfish gamete fertilization and to understand the structure-activity relationships that govern this biological activity. Such studies would not only enhance our understanding of chemical ecology in marine environments but also provide templates for the development of novel antifouling agents or pharmacological tools.

Future Research Directions and Translational Perspectives Non Clinical

Untapped Biosynthetic Potential and Enzymatic Discovery

The biosynthesis of polyacetylenes like Strongylodiol C is believed to originate from fatty acid and polyketide precursors. nih.gov The intricate structures of these molecules are forged by a suite of specialized enzymes, the full scope of which remains largely uncharacterized. The carbon backbone of this compound is likely assembled by polyketide synthases (PKS), with subsequent modifications creating its characteristic features. nih.gov

Future research in this area will likely focus on:

Genome Mining: Sequencing the genome of the source organism, the Petrosia sponge, and its associated microbial symbionts could reveal the biosynthetic gene cluster responsible for this compound production. mdpi.com It is widely believed that many natural products isolated from sponges are actually produced by their microbial symbionts. mdpi.comnih.gov

Enzyme Characterization: Identifying and characterizing the specific enzymes—such as desaturases for forming the alkyne bonds, hydroxylases for adding the alcohol groups, and other tailoring enzymes—will be crucial. nih.govresearchgate.net Understanding these biocatalysts could enable their use in chemoenzymatic synthesis or engineered biosynthetic pathways to produce novel analogs. nih.govbiorxiv.orgplos.org

Pathway Elucidation: Isotopic labeling studies could definitively trace the metabolic precursors and intermediates, providing a complete roadmap of the biosynthetic pathway. nih.gov This knowledge is fundamental for harnessing the biosynthetic machinery for biotechnological applications.

Advanced Synthetic Methodologies for Accessing Complex Analogs

The total synthesis of this compound and its relatives has been a subject of significant interest, showcasing the power of modern organic chemistry. beilstein-journals.org Key strategies have been developed that not only allow for the construction of the natural product itself but also open the door to creating a diverse library of complex analogs for further study.

Prominent synthetic methodologies include:

The Alkyne Zipper Reaction: This isomerization reaction is a powerful tool for repositioning an internal alkyne to a terminal position, a crucial step in building the long carbon chain of molecules like strongylodiols. mdpi.com

Cadiot-Chodkiewicz Coupling: This cross-coupling reaction is instrumental in forming the conjugated diyne system, a central feature of the this compound structure, by joining a terminal alkyne with a 1-haloalkyne. beilstein-journals.orgacs.org

Asymmetric Alkynylation: The use of chiral catalysts, such as Trost's ProPhenol ligand or zinc-amino alcohol complexes, allows for the stereocontrolled addition of alkyne groups to aldehydes, establishing the correct stereochemistry of the alcohol centers. beilstein-journals.orgmdpi.com

Stereoselective Reductions: Methods like the Corey-Bakshi-Shibata (CBS) reduction are employed to convert ketone functionalities into chiral alcohols with high enantioselectivity. beilstein-journals.org

Future work will likely leverage these established methods and explore new catalytic systems to synthesize a wider array of this compound analogs. acs.org This will enable a more thorough investigation of structure-activity relationships by systematically modifying different parts of the molecule.

Deeper Mechanistic Probes into Cellular and Molecular Interactions

Initial studies have revealed that this compound and its close relatives possess interesting biological activities. Notably, they have been shown to induce neuronal differentiation in PC12 cells, suggesting potential neurotrophic effects. beilstein-journals.orgresearchgate.net However, at higher concentrations, they also exhibit cytotoxicity, an activity that has been observed against various cancer cell lines. beilstein-journals.orgmdpi.com

To move beyond these initial observations, future research must focus on elucidating the specific molecular mechanisms underlying these effects. This involves:

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays with biotinylated probes, and cellular thermal shift assays (CETSA) to identify the specific protein or proteins that this compound binds to within the cell.

Pathway Analysis: Once a target is identified, transcriptomics and proteomics can be used to understand the downstream signaling pathways that are modulated by the compound's binding. For instance, if this compound's neurotrophic effects are confirmed, studies would focus on its impact on pathways like the nerve growth factor (NGF) signaling cascade. researchgate.net

Biophysical Characterization: Techniques like fluorescence spectroscopy and circular dichroism could be employed to study the direct interaction between this compound and its target protein, quantifying binding affinity and observing any conformational changes induced in the protein.

Development of Research Tools and Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or pathway in biological systems, serving as a critical tool for basic research and target validation. promega.co.uknih.govthermofisher.kr The structure of this compound, with its terminal alkyne and hydroxyl groups, makes it an excellent candidate for development into a chemical probe.

Key future directions in this area are:

Probe Synthesis: The terminal alkyne group is particularly valuable as it can be readily modified using "click chemistry," a highly efficient and specific reaction. nih.gov This would allow for the attachment of reporter tags such as fluorophores (for imaging) or biotin (B1667282) (for affinity purification of target proteins). rsc.org

Target Engagement and Selectivity: A crucial step is to demonstrate that the synthesized probe retains its biological activity and selectively binds to its intended target in a cellular context. promega.co.uk Techniques like NanoBRET can be used to measure target engagement in live cells. rsc.org

Application in Biological Discovery: Once validated, these probes can be used to visualize the subcellular localization of the target protein, identify its interaction partners, and dissect its role in complex cellular processes, thereby accelerating our understanding of the biological systems it modulates. promega.co.uk

Chemoecological Significance and Role in Marine Symbiosis

This compound is isolated from marine sponges of the genus Petrosia (formerly Strongylophora), which are sessile, filter-feeding organisms. beilstein-journals.orgnih.gov These sponges are known to exist in a highly competitive environment and often rely on a chemical arsenal (B13267) for defense against predators, pathogens, and competing organisms. mdpi.comnih.govresearchgate.net

The ecological role of this compound is likely tied to this chemical defense strategy. Its cytotoxic properties suggest it could function as an anti-predator or anti-fouling agent, deterring settlement by other organisms. nih.govbeilstein-journals.org

A significant aspect of sponge biology is their intimate association with diverse microbial communities. mdpi.com It is increasingly recognized that many secondary metabolites isolated from sponges are, in fact, produced by these microbial symbionts, such as bacteria or fungi. mdpi.comnih.gov Therefore, it is plausible that this compound is produced by a symbiotic microorganism living within the Petrosia sponge. The sponge provides a protected environment and nutrients, while the symbiont produces defensive compounds that benefit the host.

Future research should aim to:

Isolate and culture the microbial symbionts from the Petrosia sponge to determine if any produce this compound in vitro.

Employ metagenomic techniques to analyze the microbial community and identify biosynthetic gene clusters that match the expected pathway for polyacetylene synthesis.

Conduct ecological studies to assess the deterrent effects of this compound against natural predators and fouling organisms of the sponge.

Q & A

Q. What are the established methodologies for synthesizing Strongylodiol C, and how do they address stereochemical challenges?

The total synthesis of this compound involves stereoselective reduction of prochiral ketones using catalysts like Corey-Bakshi-Shibata (CBS) to achieve high enantiomeric excess (e.g., 92% ee with (R)-CBS) . Key steps include chain elongation via Wittig olefination and desilylation to yield the target molecule. NMR spectroscopy ([1]H and [13]C) and optical rotation analysis ([α]D) are critical for verifying stereochemistry, as discrepancies in specific rotation (e.g., synthetic vs. natural product) can indicate structural revisions, such as enantiomer misassignment .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR) and optical activity in structural validation?

When NMR data matches but optical rotations conflict (e.g., synthetic [α]D = +42.2 vs. natural [α]D = −43.8), enantiomeric synthesis of both proposed configurations is necessary. Comparative analysis of Mosher ester derivatives (via ∆δ values) or X-ray crystallography can confirm absolute configurations . This approach led to the revision of Strongylodiol H’s structure, demonstrating the need for complementary techniques beyond routine spectroscopy .

Q. What analytical techniques are essential for characterizing diacetylenic diol natural products like this compound?

Essential techniques include:

- NMR spectroscopy : For backbone structure and functional group identification.

- Optical rotation/polarimetry : To detect enantiomeric purity.

- Chiral chromatography : For separating enantiomers.

- Mosher ester analysis : To assign absolute configurations using ∆δ shifts .

- Mass spectrometry (HRMS) : For molecular formula confirmation.

Advanced Research Questions

Q. How can enantioselective catalysis improve the efficiency of this compound synthesis?

ProPhenol dinuclear zinc catalysts enable enantioselective diynylation of aldehydes, providing atom-economical routes to diyne precursors. For example, penta-2,4-diynyl ethanoate coupling with aldehydes yields key intermediates with >90% efficiency, bypassing traditional multi-step protection/deprotection strategies . This method reduces synthetic steps and enhances scalability for bioactive diol derivatives .

Q. What strategies address low yields in cross-coupling reactions during this compound synthesis?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and using pre-activated intermediates (e.g., triphenylphosphonium salts for Wittig reactions) improve yields. For example, Z-olefin formation via Wittig olefination achieved 83% yield by using n-BuLi as a base and THF at −78°C . Additionally, iterative desilylation with n-tetrabutylammonium fluoride (TBAF) minimizes side reactions .

Q. How can researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?

- Cell viability assays : Use MTT/XTT to quantify IC50 values across cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Perform flow cytometry for apoptosis/necrosis profiling and Western blotting to assess pathway modulation (e.g., Bcl-2, caspase-3).

- Controls : Include positive controls (e.g., doxorubicin) and enantiomeric analogs to isolate structure-activity relationships .

Q. What computational methods support the structural elucidation of this compound derivatives?

- Density Functional Theory (DFT) : Predict NMR chemical shifts and optical rotations for proposed structures.

- Molecular docking : Screen binding affinities to biological targets (e.g., kinases).

- Conformational analysis : Identify stable diyne conformers using software like Gaussian or ORCA .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research?

- Feasible : Prioritize synthetic routes with commercially available catalysts (e.g., CBS) and scalable intermediates.

- Novel : Explore understudied enantiomers or derivatives for unique bioactivity.

- Relevant : Align with drug discovery trends targeting natural product scaffolds .

Q. What statistical approaches ensure robustness in bioactivity data interpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.